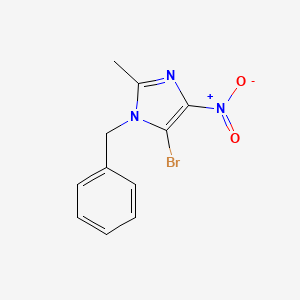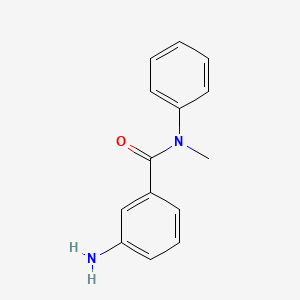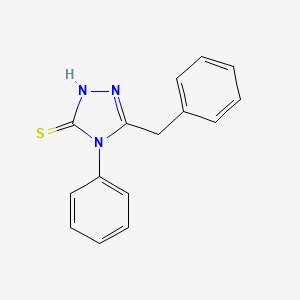
5-ベンジル-4-フェニル-4H-1,2,4-トリアゾール-3-チオール
概要
科学的研究の応用
GI-1046 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating protein interactions and cellular signaling pathways.
Medicine: Explored for its neuroprotective effects in treating neurodegenerative diseases and its potential in reducing ethanol intake by upregulating glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens core
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery.
作用機序
GI-1046は、タンパク質の折り畳みと輸送に関与するタンパク質であるイムノフィリンに結合することにより効果を発揮します。この結合は、グルタミン酸トランスポーター1(GLT1)の活性を調節し、グルタミン酸の取り込み量が増加し、興奮毒性が減少します。 この化合物は、中枢神経系におけるドーパミン細胞の再生を促進し、神経保護効果に寄与します .
生化学分析
Biochemical Properties
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial strains . It interacts with enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction.
Cellular Effects
The effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol on cells are diverse and depend on the cell type and concentration used. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to affect cell signaling pathways by inhibiting specific kinases involved in signal transduction . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . For example, it binds to the active site of bacterial cell wall synthesis enzymes, preventing the formation of peptidoglycan, a crucial component of the bacterial cell wall . Additionally, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can interact with DNA, leading to changes in gene expression and inhibition of DNA replication . This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol in cell culture studies has shown that it can lead to the development of resistance in bacterial populations . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolites of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Transport and Distribution
The transport and distribution of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound can be distributed through the bloodstream and accumulate in specific organs, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signal transduction . In the nucleus, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can bind to DNA and influence gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its subcellular localization and activity .
準備方法
合成経路と反応条件
GI-1046の合成には、1,2-ジオキソ-3,3-ジメチルペンチルをL-プロリンと3-ピリジル-プロピルエステルでエステル化することが含まれます。 反応には通常、無水条件下でジシクロヘキシルカルボジイミド(DCC)などの脱水剤と4-ジメチルアミノピリジン(DMAP)などの触媒が必要です .
工業生産方法
GI-1046の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、自動反応器の使用と反応条件の厳密な制御が含まれ、高収率と純度が保証されます。 化合物はその後、再結晶やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
GI-1046は、以下を含むさまざまな化学反応を起こします。
酸化: GI-1046は酸化されて対応する酸化物を形成することができます。
還元: 還元反応はGI-1046を還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
GI-1046は、広範囲にわたる科学研究への応用を持っています。
化学: 有機合成における試薬として、および反応機構の研究におけるモデル化合物として使用されます。
生物学: タンパク質相互作用や細胞シグナル伝達経路の調節における役割について調査されています。
医学: 神経変性疾患の治療における神経保護効果と、前頭前皮質および側坐核コアにおけるグルタミン酸トランスポーター1(GLT1)のアップレギュレーションによるエタノール摂取量の減少の可能性について調査されています
類似化合物との比較
類似化合物
FK506: 同様の神経保護特性を持つイムノフィリンリガンドですが、免疫抑制効果も示します。
シクロスポリンA: 免疫抑制剤として使用される別のイムノフィリンリガンドですが、分子標的と経路が異なります.
独自性
GI-1046は、血脳関門を通過し、ドーパミン細胞の再生を選択的に促進する一方で、抗生物質または免疫抑制作用を示さない点で独自です。 これは、神経変性疾患やその他の神経学的疾患の治療のための有望な候補となっています .
特性
IUPAC Name |
3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORNNMHDCZHPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349851 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22478-90-6 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


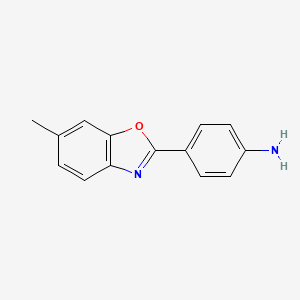





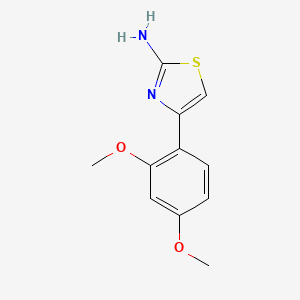

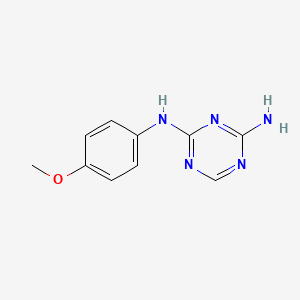
![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)


